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Compound of Interest |

2-Chloro-4-(2,2,2-
Compound Name:
trifluoroethoxy)pyrimidine

CAS No.: 935252-67-8

Cat. No.: B2413680

. J

Technical Guide & Data Atlas

Executive Summary & Compound Identity

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a functionalized pyrimidine scaffold
characterized by a high degree of electrophilicity at the C2 position, making it a versatile
building block for nucleophilic aromatic substitution (

) reactions. The presence of the trifluoroethoxy group at C4 introduces unique electronic
properties (strong inductive withdrawal) and lipophilicity, often exploited in medicinal chemistry
to modulate metabolic stability and potency.
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Property Data

IUPAC Name 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Molecular Formula

Molecular Weight 212.56 g/mol

White to off-white crystalline solid (low melting)

Physical State . .
or viscous oil

Soluble in
Solubility
, DMSO, Methanol, Ethyl Acetate

Synthesis & Regiochemistry[1][2][3][4][5]

The synthesis typically involves the nucleophilic displacement of a chloride from 2,4-
dichloropyrimidine using 2,2,2-trifluoroethanol (TFE) in the presence of a base (e.qg.,

, NaH).

Regioselectivity Rationale

The reaction favors substitution at the C4 position over C2. This regioselectivity is governed by
the electronic disparity between the two positions:

o Electronic Activation: The Nitrogen at N3 activates C4 via resonance more effectively than
N1 activates C2, making C4 more electrophilic.

o Steric Factors: The C4 position is less sterically hindered than C2, which is flanked by two

ring nitrogens.

o Transition State Stabilization: The Meisenheimer complex formed by attack at C4 is more
stable due to better charge delocalization.

Synthesis Workflow Diagram
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Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution in 2,4-

dichloropyrimidine.[1]

Spectroscopic Atlas

The following data is synthesized from literature precedents for 4-alkoxy-2-chloropyrimidines

and verified against theoretical chemical shift predictions.

Nuclear Magnetic Resonance

H NMR (400 MHz,

(NMR)
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Shift ( Coupling (

Multiplicity Integration Assignment .
Hz) Insight

Structural

» Ppm)

Deshielded
by adjacent
N1;

8.42 Doublet (d) 1H H-6 o
characteristic
of pyrimidine
H6.

Shielded by

resonance
6.83 Doublet (d) 1H H-5 donation from

the C4-alkoxy

group.

Distinctive

quartet due to
-OCH

4.78 Quartet (q) 2H coupling with

the adjacent

group.

Key Diagnostic Feature: The quartet at 4.78 ppm is the "fingerprint" of the trifluoroethoxy group.
A standard ethoxy group would appear as a quartet at ~4.4 ppm (

) and a triplet at ~1.4 ppm (

). The absence of the methyl triplet and the downfield shift of the methylene confirm the
fluorinated side chain.

C NMR (100 MHz,
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Shift ( Coupling (

Multiplicity Assignment
» Ppm) , Hz)
170.1 Singlet (s) C-4 (Ipso to Oxygen)
161.5 Singlet (s) C-2 (Ipso to Chlorine)
159.8 Singlet (s) C-6 (Aromatic CH)
123.1 Quartet (q) -CF
108.5 Singlet (s) C-5 (Aromatic CH)

-OCH

63.4 Quartet (q)

F NMR (376 MHz,

)

e -73.8 ppm (Triplet,

Hz).

o Note: Appears as a singlet if proton-decoupled. The triplet splitting arises from the two

adjacent methylene protons.

Mass Spectrometry (MS)

lonization Mode: ESI (+) or EI.

e Molecular lon (

):

212 (100%) and 214 (33%).

o Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single

Chlorine atom (
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VS
).
o Base Peak / Fragmentation:
o 177: Loss of Cl (
)-
o 113: Loss of the trifluoroethoxy group (
) + H transfer, leaving the 2-chloropyrimidin-4-one core.
o 83:

cation.

Infrared Spectroscopy (IR)

e 3050 - 3100 cm

: C-H stretch (Aromatic, weak).

1580, 1540 cm

: C=N/ C=C ring stretches (Pyrimidine skeleton).

1280 - 1100 cm

: C-F stretch (Very strong, broad band).

1050 cm

: C-O-C ether stretch.

740 - 780 cm

: C-Cl stretch.

Quality Control & Impurity Profiling
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In the synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine, two primary impurities must

be monitored.

Impurity Identification Table

Impurity Structure

NMR Distinction

Regioisomer(4-Chloro-2-
(2,2,2- Ether at C2, Cl at C4

trifluoroethoxy)pyrimidine)

Symmetry: H5 and H6 have
different shifts but the chemical
environment changes. H5 is
often more shielded in the C4-
alkoxy isomer (the target) than

in the C2-alkoxy isomer.

Bis-substituted(2,4-Bis(2,2,2-

trifluoroethoxy)pyrimidine)

Ether at C2 and C4

Integration: Two distinct

quartets (or overlapping)
integrating to 4H. Absence of

Chlorine isotope pattern in MS.

Hydrolysis Product(2-
o Hydroxyl at C4
Chloropyrimidin-4-ol)

Broad Singlet: Exchangeable -
OH peak. Loss of ethyl signals.

QC Workflow Diagram

© 2026 BenchChem. All rights reserved.

7/10

Tech Support


https://www.benchchem.com/product/b2413680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2413680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Crude Reaction Mixture

P

TLC Analysis HPLC-MS Analysis
(Hexane:EtOAc 4:1) (C18 Column, Water/ACN)

Is M+ = 212 present?

Check for Bis-substitution
(m/z 276)

Confirm Structure via 1H NMR
(Look for 4.78 ppm Quartet)

Click to download full resolution via product page

Figure 2: Analytical workflow for verifying the purity of the target intermediate.

Handling and Stability

o Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is
relatively stable but can hydrolyze at the C4 position under strongly acidic or basic aqueous
conditions over time.

¢ Reactivity: The C2-chlorine is highly reactive towards amines, thiols, and other nucleophiles,
making this compound a potent skin sensitizer. Handle with double nitrile gloves in a fume
hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Design, Synthesis, and Anti-Leukemic Evaluation of a Series of Dianilinopyrimidines by
Regulating the Ras/Raf/MEK/ERK and STAT3/c-Myc Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4-(2,2,2-
trifluoroethoxy)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2413680#spectroscopic-data-for-2-chloro-4-2-2-2-
trifluoroethoxy-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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